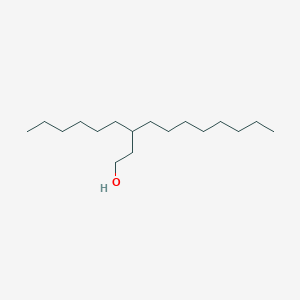

3-Hexylundecan-1-OL

Description

Properties

IUPAC Name |

3-hexylundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDHJACBNBATDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Characterization of 3-Hexylundecan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 3-Hexylundecan-1-ol, a β-branched primary alcohol. As a member of the Guerbet alcohol family, this compound presents unique physicochemical properties, such as a low melting point and high thermal stability, making it a molecule of interest for applications in cosmetics, lubricants, and as a chemical intermediate.[1][2] This document moves beyond a simple listing of analytical data, offering a deep dive into the strategic rationale behind the experimental workflow. We will explore the synthesis, purification, and multi-faceted spectroscopic analysis required to unequivocally confirm the molecular structure of 3-Hexylundecan-1-ol. The methodologies detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in industrial and academic settings.

Introduction to 3-Hexylundecan-1-ol: A Guerbet Alcohol

3-Hexylundecan-1-ol is a saturated, 17-carbon branched-chain alcohol. Its structure features a primary hydroxyl group, which defines its chemical reactivity, and significant branching at the β-position (carbon 3). This branching is characteristic of Guerbet alcohols, a class of compounds known for remaining liquid at lower temperatures compared to their linear counterparts and exhibiting excellent oxidative stability.[2][3] These properties are highly desirable in formulations requiring stable, low-volatility emollients or lubricants.[1] The structural confirmation of such molecules is paramount for quality control, regulatory submission, and understanding structure-activity relationships in formulation science.

Synthesis and Purification Strategy

The synthesis of β-branched alcohols is classically achieved through the Guerbet reaction, which involves the base-catalyzed self-condensation of a primary alcohol at elevated temperatures.[3] The reaction proceeds through a sequence of dehydrogenation to an aldehyde, an aldol condensation, and subsequent hydrogenation of the intermediate to yield the final branched alcohol.[1]

Proposed Synthesis Route

Synthesizing an asymmetrical C17 alcohol like 3-Hexylundecan-1-ol requires a mixed Guerbet reaction or an alternative multi-step synthetic pathway. For the purposes of this guide, we will outline a standard Guerbet condensation protocol, which serves as a foundational method for producing the class of compounds to which our target molecule belongs.

Experimental Protocol: Guerbet Condensation

This protocol describes a general procedure for the synthesis of a Guerbet alcohol.

Materials:

-

Starting primary alcohol(s)

-

Potassium hydroxide (KOH) pellets (catalyst)

-

Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst[3]

-

High-pressure autoclave reactor with mechanical stirring and temperature control

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Charge the reactor with the starting alcohol(s) and potassium hydroxide (typically 1-5 mol%).

-

Inert Atmosphere: Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen) to remove all oxygen, which could lead to unwanted side products.

-

Reaction Conditions: Heat the mixture to the reaction temperature (typically 200-250°C) under constant stirring. The reaction generates water as a byproduct, and the pressure inside the reactor will increase.[3]

-

Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the consumption of starting material and the formation of the product.

-

Hydrogenation (if necessary): After the condensation phase, the reaction mixture may contain unsaturated intermediates. Cool the reactor, introduce a hydrogenation catalyst (e.g., Pd/C), and pressurize with hydrogen gas to reduce any remaining double bonds.

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent any excess pressure.

-

Neutralize the catalyst by adding a mineral acid (e.g., H₂SO₄) until the mixture is neutral.

-

Filter the mixture to remove the catalyst and any precipitated salts.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate the 3-Hexylundecan-1-ol. Purity can be assessed using GC-MS.

-

Integrated Workflow for Structural Elucidation

Caption: Workflow for the synthesis, purification, and structural confirmation of 3-Hexylundecan-1-ol.

Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation. By probing the molecule with different forms of energy, we can deduce its connectivity, functional groups, and overall architecture.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and critical information about the molecule's fragmentation pattern, which helps in piecing together its structure. For a long-chain alcohol, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular weight of 3-Hexylundecan-1-ol (C₁₇H₃₆O) is 256.48 g/mol . The molecular ion peak may be weak or absent in the EI spectrum of long-chain alcohols due to rapid fragmentation.[4]

-

Dehydration ([M-18]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 238.[4][5]

-

α-Cleavage: This involves the cleavage of the C1-C2 bond, which is adjacent to the oxygen atom. This is a highly favorable process that results in a resonance-stabilized oxonium ion. The primary fragment would be [CH₂OH]⁺ at m/z 31.[4]

-

β-Cleavage and Alkyl Chain Fragmentation: Cleavage at various points along the alkyl chains will produce a series of characteristic hydrocarbon fragments. A significant cleavage can occur at the branching point (C3), leading to the loss of a hexyl radical (C₆H₁₃•) or an octyl radical (C₈H₁₇•).

| Predicted Fragment | Description | Predicted m/z |

| [C₁₇H₃₆O]⁺ | Molecular Ion | 256 |

| [C₁₇H₃₄]⁺• | Loss of Water (Dehydration) | 238 |

| [C₁₁H₂₃O]⁺ | Loss of Hexyl Radical at C3 | 171 |

| [C₉H₁₉O]⁺ | Loss of Octyl Radical | 143 |

| [CH₂OH]⁺ | α-Cleavage | 31 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-Hexylundecan-1-ol is expected to be relatively simple, dominated by absorptions from the hydroxyl group and the long alkyl chains.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3330 (broad) | O-H Stretching | Alcohol (-OH) |

| 2955-2920 (strong) | C-H Asymmetric Stretching | Alkyl (-CH₃, -CH₂) |

| 2870-2850 (strong) | C-H Symmetric Stretching | Alkyl (-CH₃, -CH₂) |

| ~1465 | C-H Bending (Scissoring) | Methylene (-CH₂) |

| ~1050 (strong) | C-O Stretching | Primary Alcohol |

The presence of a broad, strong peak around 3330 cm⁻¹ is definitive for the hydroxyl group, while the intense peaks in the 2850-2960 cm⁻¹ region confirm the saturated hydrocarbon nature of the molecule.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms. Due to the asymmetry of 3-Hexylundecan-1-ol, we expect to see 17 distinct signals.

| Predicted ¹³C Shift (ppm) | Carbon Assignment | Rationale |

| ~61-63 | C1 (-CH₂OH) | Carbon attached to the electron-withdrawing -OH group.[9] |

| ~40-42 | C3 (-CH-) | Methine carbon at the branching point. |

| ~35-38 | C2 (-CH₂-) | Methylene carbon adjacent to the branching point. |

| ~32-33 | Multiple -CH₂- | Internal methylene groups in the long chains. |

| ~29-30 | Multiple -CH₂- | Bulk of the internal methylene groups. |

| ~22-23 | C10 & C16 | Methylene carbons penultimate to the methyl groups. |

| ~14 | C11 & C17 | Terminal methyl carbons (-CH₃). |

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information on the chemical environment, connectivity, and number of different types of protons.

| Predicted ¹H Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~3.65 | Triplet (t) | 2H | H1 (-CH₂OH) |

| ~1.55 | Multiplet (m) | 1H | H3 (-CH-) |

| ~1.2-1.4 | Multiplet (m) | ~26H | Bulk -CH₂- protons |

| ~0.90 | Triplet (t) | 6H | H11 & H17 (-CH₃) |

-

Causality in Signal Assignment: The two protons on C1 are diastereotopic and adjacent to the C2 methylene group, appearing as a triplet around 3.65 ppm. The signal for the bulk of the methylene protons in the hexyl and undecanyl chains will overlap significantly, forming a large, complex multiplet in the 1.2-1.4 ppm region. The two terminal methyl groups (C11 and C17) are expected to be chemically similar, appearing as a triplet (or overlapping triplets) integrating to 6 protons around 0.90 ppm.[10][11]

Physicochemical Properties

The physical properties of a compound are a direct consequence of its molecular structure and are crucial for its application and handling.

| Property | Predicted Value / Observation | Method / Rationale |

| Molecular Formula | C₁₇H₃₆O | From structure |

| Molecular Weight | 256.48 g/mol | From formula |

| Appearance | Colorless, oily liquid | Typical for long-chain alcohols |

| Melting Point | Low (< 0 °C) | Branching disrupts crystal packing, lowering the MP compared to linear C17 alcohol.[3] |

| Boiling Point | High (~300-320 °C at atm. pressure) | High molecular weight leads to a high boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, hexane) | The long, nonpolar alkyl chains dominate the molecule's character.[12][13] |

| LogP (Octanol/Water) | > 6.0 (Estimated) | Highly lipophilic due to the large hydrocarbon structure. |

Conclusion

The structural elucidation of 3-Hexylundecan-1-ol is achieved through a systematic and integrated analytical strategy. Mass spectrometry confirms the molecular weight and provides key fragmentation data consistent with a branched C17 alcohol. FTIR spectroscopy validates the presence of the defining hydroxyl and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the position of the hexyl branch at the third carbon of the undecanol backbone. The culmination of this data, supported by the observed physicochemical properties, provides a definitive and trustworthy characterization of the target molecule, enabling its confident use in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5284503, trans-3-Hexen-1-ol. Available: [Link].

-

Knothe, G. (2019). Guerbet Compounds. AOCS. Available: [Link].

- O'Lenick, A. (2001). Guerbet chemistry. Journal of Surfactants and Detergents, 4(3), 311-315. (A specific URL for the full text may require subscription access, but the abstract is widely available).

- Dowdle, E. B., & Sobocinski, P. Z. (1985). The rhodium-promoted guerbet reaction: Part I. Higher alcohols from lower alcohols. Journal of the American Oil Chemists' Society, 62(8), 1230-1233. (A specific URL for the full text may require subscription access).

-

Perez-Sanchez, M., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules, 28(22), 7659. Available: [Link].

-

JoVE (2024). Mass Spectrometry: Alcohol Fragmentation. Journal of Visualized Experiments. Available: [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry of Some Common Functional Groups. Available: [Link].

-

Chemistry LibreTexts (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Available: [Link].

-

Alshuiael, S. M., & Al-Ghouti, M. A. (2020). Multivariate analysis for FTIR in understanding treatment of used cooking oil using activated carbon prepared from olive stone. PLOS ONE, 15(5), e0232997. Available: [Link].

-

ResearchGate (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Request PDF. Available: [Link].

-

Analiza (2024). Physicochemical Properties. Available: [Link].

-

HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts - PMC. (2021). Available: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multivariate analysis for FTIR in understanding treatment of used cooking oil using activated carbon prepared from olive stone | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. analiza.com [analiza.com]

- 13. hama-univ.edu.sy [hama-univ.edu.sy]

Targeted Discovery and Isolation of 3-Hexylundecan-1-ol from Natural Sources

Executive Summary: The Bioprospecting Challenge

3-Hexylundecan-1-ol (C17H36O) is a gamma-branched fatty alcohol primarily known in industrial chemistry as a high-performance lubricant precursor derived from the hydroformylation of 1-octene dimers. While standard fatty alcohols in nature are predominantly linear (even-chained), branched-chain fatty alcohols (BCFAs) are critical bioactive components in specific ecological niches—serving as fluidizing agents in marine zooplankton wax esters, pheromone precursors in insects, and waterproofing agents in avian preen glands.

This guide outlines a rigorous "Discovery Protocol" designed to isolate rare gamma-branched alcohols like 3-Hexylundecan-1-ol from complex natural lipid matrices. It synthesizes established lipidomics methodologies with advanced fractionation techniques to separate these bulky, non-crystallizable lipids from the overwhelming background of linear isomers.

Part 1: Matrix Selection & Extraction Logic

The Target Matrices

To isolate a mid-chain branched alcohol, one must select biological matrices evolved to maintain lipid fluidity at low temperatures or provide specific chemical signaling.

-

Primary Target: Marine Zooplankton (Calanus finmarchicus) [1][2]

-

Rationale: These copepods store up to 70% of their dry weight as wax esters. The need to keep these waxes liquid in deep, cold ocean waters drives the accumulation of branched and unsaturated moieties.

-

-

Secondary Target: Avian Uropygial (Preen) Gland Waxes

-

Rationale: Waterfowl secrete complex waxy mixtures to waterproof feathers. These waxes are rich in methyl- and ethyl-branched fatty acids and alcohols to prevent brittleness.

-

Extraction Protocol: Modified Folch Method

Standard lipid extraction must be rigorous to recover neutral wax esters.

Reagents: Chloroform (

-

Homogenization: Homogenize 10g of lyophilized tissue in 200 mL of

(2:1 v/v). -

Partition: Agitate for 20 minutes at ambient temperature.

-

Phase Separation: Add 40 mL of 0.9% KCl. Centrifuge at 3,000 x g for 10 mins.

-

Recovery: Collect the lower organic phase (chloroform).

-

Drying: Evaporate solvent under

stream to obtain Total Lipid Extract (TLE) .

Part 2: Enrichment & Fractionation Strategy

This is the critical differentiator. Linear lipids will overwhelm the target analyte 1000:1. We utilize Urea Complexation to filter out the linear "noise."

Saponification (Releasing the Alcohols)

Wax esters must be hydrolyzed to free the fatty alcohols.

-

Reflux TLE in 1M KOH (in 95% Ethanol) for 2 hours at 80°C.

-

Extract the Unsaponifiable Matter (UM) with hexane. The UM contains sterols, hydrocarbons, and our target fatty alcohols.

Urea Complexation (The "Molecular Sieve")

Urea molecules crystallize into hexagonal canals (~5.5 Å diameter) that trap straight-chain (linear) alkyl groups. Bulky branched chains like 3-Hexylundecan-1-ol cannot fit and remain in the solvent.

Protocol:

-

Dissolution: Dissolve 1g of UM in 10 mL of hot methanol.

-

Addition: Add 3g of urea crystals; heat until clear.

-

Crystallization: Allow to cool slowly to room temperature, then place in a freezer (-20°C) overnight.

-

Filtration: Filter the white urea crystals (containing linear alcohols).

-

Filtrate Recovery: The Non-Urea Adduct Fraction (NUAF) contains the target branched alcohols and sterols.

Visualizing the Fractionation Logic

Figure 1: Urea Complexation Logic. Linear chains are sequestered in crystals, enriching the filtrate with branched targets.

Part 3: Purification & Isolation[3]

The NUAF is still a mixture of sterols and branched alcohols. We use Silver Ion Chromatography or RP-HPLC for final isolation.

Semi-Preparative HPLC Protocol

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: Isocratic Acetonitrile:Isopropanol (90:10).

-

Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) – UV is ineffective for saturated alcohols.

-

Logic: Branched alcohols elute earlier than their linear equivalents of the same carbon number due to reduced hydrophobic interaction with the C18 stationary phase.

Part 4: Structural Identification (The Proof)

Identifying 3-Hexylundecan-1-ol requires distinguishing it from other isomers (like 2-hexyl or iso-branched).

GC-MS Fragmentation Analysis

Derivatize the isolated alcohol to a Trimethylsilyl (TMS) ether using BSTFA + 1% TMCS.

Diagnostic Ions for 3-Hexylundecan-1-ol (TMS derivative):

-

Molecular Ion: Weak or absent. Look for [M-15]+ (Loss of methyl from TMS).

-

Alpha-Cleavage: Cleavage adjacent to the ether oxygen is dominant.

-

Branch Point Cleavage: The "3-hexyl" position induces specific fragmentation.

-

Cleavage at C3-C4 bond: Loss of the main chain tail.

-

Cleavage at C2-C3 bond: Distinctive fragment containing the TMS group and the C1-C2 segment.

-

-

Key Differentiator: Unlike iso- (terminal branch) or Guerbet (2-position branch), the 3-position branch yields a specific alkyl fragment pattern in the mid-mass range.

NMR Validation

-

1H NMR: The triplet for the terminal methyl groups will integrate to 6H (two tails). The -CH2-O- protons (C1) will appear as a triplet at ~3.6 ppm.

-

13C NMR: The methine carbon (CH) at the branch point (C3) will have a distinct chemical shift, separating it from the CH2 backbone signals.

Part 5: Data Summary Table

| Parameter | Linear Alcohol (e.g., Heptadecanol) | Target: 3-Hexylundecan-1-ol |

| Structure | Straight Chain (C17) | Branched (C11 backbone + C6 branch) |

| Urea Complexation | Forms Adduct (Precipitates) | No Adduct (Remains in Filtrate) |

| Melting Point | High (~54°C) | Low / Liquid (< -10°C) |

| GC Retention Time | Late Eluting | Early Eluting (relative to linear C17) |

| Natural Abundance | High | Trace / Rare |

References

-

Hayes, D. G., et al. (1998).[3][4] "Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil." Journal of the American Oil Chemists' Society. Link

- Core reference for the urea fractionation protocol used to separate linear

-

Schots, P. C., et al. (2023).[2] "A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil."[1][2] PLOS ONE. Link

- Provides the specific extraction and saponification methodology for marine wax esters (Calanus).

-

Mudge, S. M. (2008).[5] "Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment." Analytical Methods for Environmental Analysis. Link

- Authoritative source on distinguishing natural vs.

-

Kramer, J. K., et al. (1997). "Separation of iso- and anteiso-fatty acids... by GC and Ag-HPLC." Lipids.[2][5][6][7]

- Technical basis for using chromatographic methods to separ

Sources

- 1. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil | PLOS One [journals.plos.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. books.rsc.org [books.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

Thermal stability and degradation profile of 3-Hexylundecan-1-OL

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Hexylundecan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of 3-Hexylundecan-1-ol, a C17 Guerbet alcohol. Due to the scarcity of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous long-chain and branched-chain alcohols to construct a scientifically robust predictive model. We will delve into the fundamental chemical structure of 3-Hexylundecan-1-ol, the established thermal analysis methodologies including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and the likely mechanisms of its thermal decomposition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of high-molecular-weight branched alcohols.

Introduction: Understanding 3-Hexylundecan-1-ol as a Guerbet Alcohol

3-Hexylundecan-1-ol is a primary alcohol with a unique β-branched structure, classifying it as a Guerbet alcohol. The Guerbet reaction, named after Marcel Guerbet, is a self-condensation of two primary alcohols at elevated temperatures to form a larger, branched primary alcohol.[1] In the case of 3-Hexylundecan-1-ol (C₁₇H₃₆O), its structure suggests it could be formed from the condensation of smaller precursor alcohols.

The defining characteristic of Guerbet alcohols is their branched structure, which imparts several advantageous physicochemical properties compared to their linear isomers.[2][3] These include:

-

Lower Melting Point: The branching disrupts the packing of the hydrocarbon chains, leading to a significant decrease in the melting point and a wider liquid range.[1]

-

Good Thermal and Oxidative Stability: The branching can hinder certain degradation mechanisms, leading to enhanced stability at higher temperatures.[2][4]

-

High Lubricity and Low Volatility: These properties make them suitable for applications as lubricants, plasticizers, and cosmetic ingredients.[2][5]

Understanding the thermal stability of 3-Hexylundecan-1-ol is crucial for its application in formulations that may be subjected to high temperatures during manufacturing, storage, or use.

Assessing Thermal Stability: Key Experimental Protocols

To experimentally determine the thermal stability and degradation profile of a compound like 3-Hexylundecan-1-ol, a combination of thermal analysis and analytical techniques is employed.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][7] The output, a TGA curve, provides critical information about the onset of decomposition and the temperature ranges of mass loss events.

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Hexylundecan-1-ol into a clean TGA pan (typically aluminum or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve will plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6][8] DSC can detect thermal events such as melting, crystallization, and glass transitions, providing a broader picture of the material's thermal behavior.[7][9]

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Hexylundecan-1-ol into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, similar to the TGA setup.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. For thermal stability, any exothermic peaks at higher temperatures could indicate decomposition.

Evolved Gas Analysis (EGA) and Degradation Product Identification

To identify the volatile products released during thermal decomposition, TGA can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). For a more detailed separation and identification of degradation products, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful technique.

Experimental Protocol for HS-GC-MS:

-

Sample Degradation: Heat a known amount of 3-Hexylundecan-1-ol in a sealed headspace vial at a specific temperature (determined from TGA data) for a set period.

-

Headspace Sampling: After heating, a sample of the vapor phase (headspace) in the vial is automatically injected into the GC-MS system.

-

GC Separation: The volatile degradation products are separated based on their boiling points and interactions with the GC column.

-

MS Identification: The separated components are then introduced into the mass spectrometer, which fragments the molecules and generates a mass spectrum for each component, allowing for their identification.

Predicted Thermal Degradation Profile of 3-Hexylundecan-1-ol

Based on the known chemistry of Guerbet alcohols, a plausible thermal degradation pathway for 3-Hexylundecan-1-ol can be proposed. The initial step in the thermal degradation of a primary alcohol is often dehydrogenation to form an aldehyde. This is the reverse of the final step in the Guerbet synthesis.[3][10]

Proposed Degradation Pathway:

-

Dehydrogenation: At elevated temperatures, 3-Hexylundecan-1-ol is likely to undergo dehydrogenation to form 3-Hexylundecanal and hydrogen gas.

-

Aldol-type Reactions: The resulting aldehyde can then undergo further reactions, such as aldol condensation or decarbonylation.

-

Cracking and Fragmentation: At higher temperatures, C-C bond cleavage will lead to the formation of a variety of smaller hydrocarbon fragments, including alkanes and alkenes.

Below is a Graphviz diagram illustrating the initial stages of the proposed thermal degradation pathway.

Caption: Proposed initial thermal degradation pathway for 3-Hexylundecan-1-ol.

Quantitative Data Summary

While specific experimental data for 3-Hexylundecan-1-ol is not available, the following table provides an estimated thermal properties profile based on data for analogous long-chain and branched alcohols.

| Property | Expected Value/Range | Analytical Technique |

| Onset of Decomposition (Tonset) | 250 - 350 °C | TGA |

| Melting Point (Tm) | < 0 °C | DSC |

| Boiling Point (Tb) | > 300 °C | TGA/DSC[11] |

| Primary Degradation Products | 3-Hexylundecanal, smaller hydrocarbons | TGA-MS, GC-MS |

Conclusion

3-Hexylundecan-1-ol, as a C17 Guerbet alcohol, is predicted to exhibit good thermal stability, a characteristic feature of this class of compounds.[2] Its branched structure contributes to a low melting point and a high boiling point, making it suitable for a wide range of high-temperature applications. The primary thermal degradation pathway is expected to initiate with dehydrogenation to the corresponding aldehyde, followed by further fragmentation at higher temperatures.

For definitive data, the experimental protocols outlined in this guide for TGA, DSC, and GC-MS analysis are recommended. Such empirical studies are essential for the safe and effective application of 3-Hexylundecan-1-ol in research and industrial settings.

References

-

A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (n.d.). In PMC. Retrieved February 16, 2026, from [Link]

-

Guerbet Compounds. (2019, July 23). AOCS. Retrieved February 16, 2026, from [Link]

-

Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. (n.d.). In MDPI. Retrieved February 16, 2026, from [Link]

-

Differential Thermal Analysis of Long‐Chainn‐Alcohols under High Pressure. (n.d.). Scilit. Retrieved February 16, 2026, from [Link]

-

Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (n.d.). Retrieved February 16, 2026, from [Link]

-

A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2026, January 9). ResearchGate. Retrieved February 16, 2026, from [Link]

-

trans-3-Hexen-1-ol | C6H12O | CID 5284503. (n.d.). In PubChem. Retrieved February 16, 2026, from [Link]

-

cis-3-Hexen-1-ol. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

- US7745672B2 - Catalytic conversion of ethanol and methanol to an isobutanol-containing reaction product using a thermally decomposed hydrotalcite/metal. (n.d.). In Google Patents.

-

Thermal Analysis TGA / DTA. (n.d.). Retrieved February 16, 2026, from [Link]

-

TGA vs DSC: What's the Difference and How to Choose the Right Tool? (n.d.). Drawell. Retrieved February 16, 2026, from [Link]

-

Thermal Analysis TA, TGA, DSC, DTA. (n.d.). Slideshare. Retrieved February 16, 2026, from [Link]

-

Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). (n.d.). In PMC. Retrieved February 16, 2026, from [Link]

-

Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (2025, November 11). In PMC. Retrieved February 16, 2026, from [Link]

-

Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures. (2020, November 16). In MDPI. Retrieved February 16, 2026, from [Link]

- EP0089569B2 - Process for preparation of guerbet alcohols. (n.d.). In Google Patents.

-

Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. (2022, July 13). Frontiers. Retrieved February 16, 2026, from [Link]

-

3-Propyl-1-hexanol | C9H20O | CID 3028594. (n.d.). In PubChem. Retrieved February 16, 2026, from [Link]

-

A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (n.d.). In MDPI. Retrieved February 16, 2026, from [Link]

Sources

- 1. aocs.org [aocs.org]

- 2. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 8. EP0089569B2 - Process for preparation of guerbet alcohols - Google Patents [patents.google.com]

- 9. scilit.com [scilit.com]

- 10. mdpi.com [mdpi.com]

- 11. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Navigating the Data Landscape for Novel Branched Alcohols

An In-Depth Technical Guide to the Solubility of 3-Hexylundecan-1-ol in Organic and Aqueous Solvents

As a Senior Application Scientist, it is imperative to begin this guide by addressing the existing data landscape for 3-Hexylundecan-1-ol. A thorough review of scientific literature and chemical databases reveals a notable absence of specific, published solubility data for this particular long-chain, branched primary alcohol. This is not unusual for novel or highly specialized compounds.

Therefore, this guide is structured to provide value beyond a simple data table. It is designed as a predictive and methodological framework. We will first deduce the expected solubility profile of 3-Hexylundecan-1-ol based on its molecular structure and established principles of physical organic chemistry. We will then provide a comprehensive, field-proven experimental protocol for researchers to determine its solubility accurately in their own laboratories. This approach ensures scientific integrity and empowers researchers with the practical tools needed for their work in drug development and material science.

Molecular Profile and Predicted Solubility Behavior of 3-Hexylundecan-1-ol

3-Hexylundecan-1-ol is a C17 branched-chain primary alcohol. Its structure is key to understanding its solubility.

-

Amphiphilic Nature: The molecule possesses a polar hydroxyl (-OH) head group capable of forming hydrogen bonds. However, this is attached to a large, nonpolar C17 aliphatic tail.

-

Dominant Hydrophobicity: The 17-carbon alkyl chain is the dominant feature of the molecule, imparting significant hydrophobic (lipophilic) character. The sheer size of this nonpolar chain will be the primary driver of its solubility behavior.

-

Steric Hindrance: The branching at the 3-position introduces steric hindrance around the polar head. While this does not prevent hydrogen bonding, it can influence how the molecule packs and interacts with highly structured solvents like water.

Based on these features, we can predict the following:

-

High Solubility in Nonpolar Solvents: The molecule's large, nonpolar tail will readily interact with nonpolar organic solvents through van der Waals forces.

-

Variable Solubility in Polar Aprotic Solvents: Solvents like acetone or THF can act as hydrogen bond acceptors but lack donor capabilities. The solubility will be moderate, dictated by the balance of the alkyl chain's dispersion forces and the polar head's dipole-dipole interactions.

-

Low to Very Low Solubility in Polar Protic Solvents: In solvents like ethanol or methanol, both the solvent and 3-Hexylundecan-1-ol can act as hydrogen bond donors and acceptors. However, the energetic cost of disrupting the strong hydrogen-bonding network of the solvent to accommodate the large hydrophobic tail will be significant, leading to lower solubility compared to nonpolar solvents.

-

Extremely Low Solubility in Aqueous Media: Water has a highly structured, three-dimensional hydrogen-bonding network. The energetic penalty for creating a cavity in water to accommodate the C17 alkyl chain is substantial. This "hydrophobic effect" will result in negligible solubility of 3-Hexylundecan-1-ol in water.

Predicted Solubility Summary

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane, Toluene, Chloroform | High to Freely Soluble | Van der Waals (London Dispersion Forces) |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to Soluble | Dipole-dipole, Van der Waals |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Sparingly Soluble | Hydrogen Bonding, Van der Waals |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Practically Insoluble | Hydrophobic Effect, Hydrogen Bonding |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a robust and validated experimental method is required. The Shake-Flask Method , as recommended by the OECD Guideline for the Testing of Chemicals, Section 105, is the gold standard for determining the water solubility of substances, and its principles are broadly applicable to organic solvents as well.

This protocol ensures that a true equilibrium between the undissolved solute and the saturated solution is achieved, which is critical for obtaining accurate and reproducible results.

Logical Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 3-Hexylundecan-1-ol in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

3-Hexylundecan-1-ol (purity >98%)

-

Selected solvents (HPLC or analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Analytical balance

-

Quantification instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with Evaporative Light Scattering Detector (HPLC-ELSD).

Procedure:

-

Preparation of Vials:

-

To at least three separate glass vials, add a measured volume of the chosen solvent (e.g., 5.0 mL).

-

Causality: Using multiple replicates is essential for statistical validity and identifying any potential outliers. Glass and PTFE are used to minimize adsorption of the lipophilic analyte.

-

-

Addition of Solute:

-

Add an excess amount of 3-Hexylundecan-1-ol to each vial. "Excess" means adding enough so that a visible amount of undissolved material remains after equilibration. This is the cornerstone of the shake-flask method, ensuring the solution is truly saturated.

-

Expert Insight: For a compound predicted to be poorly soluble, start with ~10 mg. For a highly soluble system, you may need to add 100-200 mg or more.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C).

-

Agitate the vials at a moderate speed for a predetermined period. A minimum of 24 hours is recommended, with a second time point at 48 hours.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. The agitation ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster. Comparing 24h and 48h results validates that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed for at least 24 hours in the same temperature-controlled environment. Alternatively, for faster separation, centrifuge the vials at a high speed (e.g., 5000 x g for 15 minutes).

-

Causality: This step is crucial to separate the saturated supernatant from the undissolved solute. Failure to do so is a common source of artificially high and variable results.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) from the middle of the liquid, avoiding any floating or pelleted material.

-

Immediately dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the calibration curve. A large dilution factor will be necessary for highly soluble samples.

-

Expert Insight: The choice of quantification method is key. For a volatile alcohol like this, GC-FID is an excellent choice due to its high sensitivity and linearity for hydrocarbons. HPLC-ELSD is a suitable alternative as it does not require a chromophore.

-

-

Quantification:

-

Prepare a set of calibration standards of 3-Hexylundecan-1-ol of known concentrations.

-

Analyze the diluted samples and the calibration standards using the chosen analytical method (GC-FID or HPLC-ELSD).

-

Construct a calibration curve (Peak Area vs. Concentration).

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Average the results from the replicates and report with the standard deviation.

-

Concluding Remarks for the Research Professional

Understanding the solubility of 3-Hexylundecan-1-ol is a foundational step for its application in any formulation or system. While specific data is not yet published, its structural characteristics strongly suggest it is a highly lipophilic compound with negligible aqueous solubility. The provided predictive framework allows for rational solvent selection, and the detailed experimental protocol offers a self-validating system for generating reliable, publication-quality data. This dual approach of theoretical prediction and empirical validation provides a robust pathway for integrating novel molecules like 3-Hexylundecan-1-ol into drug development and material science pipelines.

References

-

OECD, Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 580-585. URL: [Link]

Methodological & Application

Application Notes and Protocols: The Use of 3-Hexylundecan-1-ol in Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Polymer Chemistry Division

Introduction: Leveraging Molecular Architecture for Advanced Polymer Design

In the pursuit of novel polymeric materials with tailored properties for advanced applications, particularly in the realm of drug delivery and biomedical materials, the exploration of unique monomeric and initiating species is paramount. 3-Hexylundecan-1-ol, a C17 branched, saturated primary alcohol, presents a compelling candidate for incorporation into polymer structures. Its substantial, branched alkyl chain is hypothesized to impart significant effects on the physicochemical properties of the resulting polymers, including thermal behavior, crystallinity, hydrophobicity, and biocompatibility. The long alkyl chain can enhance solubility in nonpolar media and influence self-assembly characteristics, while the branched nature can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced flexibility. These attributes are highly desirable in the design of sophisticated drug delivery systems, where precise control over degradation rates, drug encapsulation efficiency, and biocompatibility is crucial.[1][2][3]

This document provides detailed application notes and protocols for the utilization of 3-Hexylundecan-1-ol in two fundamental polymerization techniques: polycondensation for the synthesis of novel branched polyesters and ring-opening polymerization (ROP) for the creation of end-functionalized polymers. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind each step, and are supported by established principles in polymer chemistry.

I. Synthesis of Branched Polyesters via Polycondensation

The incorporation of 3-Hexylundecan-1-ol as a co-monomer in polycondensation reactions with a dicarboxylic acid allows for the synthesis of polyesters with pendant branched alkyl chains. This approach introduces a significant hydrophobic component to the polymer backbone, which can be advantageous for the encapsulation of lipophilic drugs.[4][5] The branching is also expected to influence the material's mechanical and thermal properties.[5][6]

Scientific Rationale

Polycondensation is a step-growth polymerization process where bifunctional or polyfunctional monomers react to form longer polymer chains with the concurrent elimination of a small molecule, such as water.[7][8] In this protocol, the hydroxyl group of 3-Hexylundecan-1-ol reacts with one of the carboxylic acid groups of a dicarboxylic acid monomer (e.g., sebacic acid) to form an ester linkage. To achieve a high molecular weight polymer, a diol is also included in the reaction to extend the polymer chain. The 3-Hexylundecan-1-ol acts as a chain-capping or branching agent, depending on the stoichiometry. By carefully controlling the molar ratios of the diol, dicarboxylic acid, and 3-Hexylundecan-1-ol, the degree of branching and the final molecular weight of the polyester can be tailored. The use of a catalyst, such as stannous octoate or a strong acid, is essential to accelerate the esterification reaction.[4][9]

Experimental Workflow: Polycondensation

Caption: Workflow for polyester synthesis using 3-Hexylundecan-1-ol.

Detailed Protocol: Synthesis of a Branched Polyester

Materials:

-

3-Hexylundecan-1-ol

-

Sebacic acid (or other suitable dicarboxylic acid)

-

1,4-Butanediol (or other suitable diol)

-

Stannous octoate (Sn(Oct)₂) or p-Toluenesulfonic acid (p-TSA)

-

Chloroform (or Dichloromethane)

-

Methanol (cold)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser and receiving flask

-

Heating mantle with temperature controller

-

Vacuum pump

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Reactor Setup: Assemble the reaction apparatus under a continuous flow of dry nitrogen. The flask should be equipped with a mechanical stirrer, a nitrogen inlet, and a distillation setup.

-

Charging of Monomers: To the reaction flask, add equimolar amounts of sebacic acid and 1,4-butanediol. Then, add the desired molar percentage of 3-Hexylundecan-1-ol (e.g., 1-10 mol% relative to the diol) to introduce branching.

-

Catalyst Addition: Add the catalyst, for example, stannous octoate (0.05-0.1 mol% of the dicarboxylic acid).

-

Esterification Stage: Heat the reaction mixture to 150-160°C under a gentle stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.

-

Polycondensation Stage: Gradually increase the temperature to 200-220°C while slowly applying a vacuum (down to <1 mmHg). This step is crucial for removing the remaining water and driving the reaction towards high molecular weight polymer formation.[4] The viscosity of the reaction mixture will increase significantly.

-

Reaction Termination: Continue the reaction under vacuum for several hours until the desired viscosity is achieved, as indicated by the stirring torque. To stop the reaction, remove the heat and break the vacuum with nitrogen.

-

Purification: Allow the polymer to cool to room temperature. Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Characterization:

-

¹H and ¹³C NMR: Confirm the chemical structure of the polyester, including the incorporation of the 3-hexylundecyl side chains.[9][10]

-

GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[10][11]

-

DSC and TGA: Analyze the thermal properties, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability. The presence of the branched alkyl chains is expected to lower the Tg and reduce the crystallinity compared to a linear analogue.[12][13]

-

FTIR: Verify the formation of ester bonds and the absence of unreacted carboxylic acid and hydroxyl groups.[9]

Quantitative Data Summary:

| Parameter | Expected Range/Value | Rationale |

| Molar Ratio (Diacid:Diol:3-Hexylundecan-1-ol) | 1 : 1 : 0.01-0.1 | Controls the degree of branching and molecular weight. |

| Catalyst Concentration (Sn(Oct)₂) | 0.05 - 0.1 mol% | Sufficient for catalysis without excessive side reactions. |

| Reaction Temperature | 150 - 220 °C | Ensures adequate reaction rates for both esterification and polycondensation.[4] |

| Reaction Time | 6 - 24 hours | Dependent on desired molecular weight and reaction scale. |

| Expected Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Can be tailored by adjusting monomer ratios and reaction time. |

| Expected Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization. |

II. Synthesis of End-Functionalized Polymers via Ring-Opening Polymerization (ROP)

3-Hexylundecan-1-ol can act as an efficient initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone (PCL) and lactide (PLA). This results in the formation of polymer chains with a 3-hexylundecyl group at one terminus, creating a macromolecule with a distinct hydrophobic tail. Such structures are of great interest for the formation of micelles and other self-assembled nanostructures for drug delivery.[1][14]

Scientific Rationale

Ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened by an initiator to form a linear polymer chain.[15] The hydroxyl group of 3-Hexylundecan-1-ol can initiate the polymerization of cyclic esters in the presence of a suitable catalyst, most commonly stannous octoate (Sn(Oct)₂).[16][17] The mechanism involves the coordination of the catalyst to the alcohol, forming a more nucleophilic alkoxide species. This species then attacks the carbonyl group of the cyclic monomer, leading to ring opening and the formation of a propagating chain with an active center that continues to react with more monomer units. The molecular weight of the resulting polymer can be controlled by the molar ratio of the monomer to the initiator.[16][18]

Experimental Workflow: Ring-Opening Polymerization

Caption: Workflow for ROP using 3-Hexylundecan-1-ol as an initiator.

Detailed Protocol: Synthesis of 3-Hexylundecyl-terminated Poly(ε-caprolactone) (PCL)

Materials:

-

ε-Caprolactone (freshly distilled under reduced pressure)

-

3-Hexylundecan-1-ol (dried over molecular sieves or by azeotropic distillation)

-

Stannous octoate (Sn(Oct)₂)

-

Toluene (anhydrous)

-

Chloroform

-

Methanol (cold)

-

Nitrogen gas (high purity)

Equipment:

-

Schlenk flask or similar reactor suitable for inert atmosphere reactions

-

Magnetic stirrer and hotplate

-

Vacuum line

-

Syringes and needles for transfer of reagents

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. The monomer (ε-caprolactone) and initiator (3-Hexylundecan-1-ol) must be scrupulously dry.

-

Charging the Reactor: In a Schlenk flask under a positive pressure of nitrogen, add the desired amount of ε-caprolactone. Then, add the calculated amount of 3-Hexylundecan-1-ol to achieve the target molecular weight (the molar ratio of monomer to initiator determines the degree of polymerization).

-

Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M). Using a syringe, add the required amount of the catalyst solution to the reaction mixture. A typical monomer to catalyst ratio is between 1000:1 and 5000:1.

-

Polymerization: Immerse the reaction flask in a preheated oil bath at 110-130°C and stir the mixture. The polymerization is typically complete within a few hours, but can be run for up to 24 hours to ensure high conversion.

-

Reaction Quenching and Purification: Cool the reaction to room temperature. Dissolve the viscous polymer in chloroform. Precipitate the PCL by slowly adding the chloroform solution to a large excess of cold methanol.

-

Isolation and Drying: Collect the white precipitate by filtration and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues. Dry the polymer in a vacuum oven at room temperature until a constant weight is obtained.

Characterization:

-

¹H NMR: Determine the number-average molecular weight (Mn) by end-group analysis, comparing the integrals of the terminal 3-hexylundecyl protons with those of the PCL repeating units.

-

GPC/SEC: Measure the molecular weight distribution (Mw, Mn, and PDI). A narrow PDI (typically < 1.5) is indicative of a controlled polymerization.[11][19]

-

DSC: Determine the thermal properties of the end-functionalized PCL. The large, branched end-group may slightly influence the crystallization behavior compared to PCL initiated with a small alcohol.[12]

-

MALDI-TOF MS: Provides detailed information on the polymer structure, confirming the presence of the 3-hexylundecyl end-group and the repeating caprolactone units.

Quantitative Data Summary:

| Parameter | Expected Range/Value | Rationale |

| Monomer:Initiator Ratio | 20:1 to 500:1 | Directly controls the theoretical molecular weight of the polymer. |

| Monomer:Catalyst Ratio | 1000:1 to 5000:1 | A balance between reaction rate and control over the polymerization. |

| Reaction Temperature | 110 - 130 °C | Optimal for the ROP of ε-caprolactone with Sn(Oct)₂.[16] |

| Reaction Time | 2 - 24 hours | Depends on the desired conversion and molecular weight. |

| Expected PDI | < 1.5 | Indicates a controlled, "living-like" polymerization. |

III. Impact of 3-Hexylundecan-1-ol Incorporation on Polymer Properties and Applications

The introduction of the 3-hexylundecyl moiety, whether as a pendant chain or an end-group, is anticipated to have a profound impact on the resulting polymer's properties and its suitability for various applications, particularly in drug delivery.

Physicochemical Properties

-

Solubility and Hydrophobicity: The long, branched alkyl chain will significantly increase the hydrophobicity of the polymer. This can enhance the encapsulation efficiency of lipophilic drugs within polymeric nanoparticles or micelles.[1][2]

-

Crystallinity and Thermal Properties: The bulky and irregular structure of the 3-hexylundecyl group is expected to disrupt chain packing and reduce the overall crystallinity of the polymer.[20][21] This can lead to a lower melting point and glass transition temperature, resulting in more amorphous and flexible materials.[13]

-

Self-Assembly: Polymers end-functionalized with this large hydrophobic group can act as macromolecular surfactants, self-assembling in aqueous media to form micelles or vesicles. These nanostructures are excellent candidates for drug delivery systems, with the hydrophobic core serving as a reservoir for poorly water-soluble drugs.[1]

Biomedical Applications

-

Drug Delivery: The tailored hydrophobicity and self-assembly properties of polymers derived from 3-Hexylundecan-1-ol make them highly suitable for the formulation of nanoparticles, micelles, and polymer-drug conjugates for controlled and targeted drug delivery.[1][2][3]

-

Biocompatibility: Aliphatic polyesters are generally known for their biocompatibility and biodegradability.[1][3] The introduction of a long alkyl chain, a common motif in biological systems, is not expected to adversely affect biocompatibility, although this would need to be confirmed through in vitro and in vivo studies.[22]

-

Tissue Engineering: The modified mechanical properties, such as increased flexibility, could be beneficial in the design of scaffolds for soft tissue engineering.

Conclusion

3-Hexylundecan-1-ol offers a unique structural motif for the synthesis of advanced polymers with tunable properties. Through well-established polymerization techniques like polycondensation and ring-opening polymerization, this branched, long-chain alcohol can be incorporated to create novel polyesters with significant potential in the fields of drug delivery and biomedical materials. The protocols and insights provided herein serve as a comprehensive guide for researchers to explore the synthesis and application of these promising new materials.

References

- Effect of n-Alkyl Side Chain Length on the Thermal and Rheological Properties of PolyN-(3-(alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) Homopolymers. (URL not available)

-

Recent advances in aliphatic polyesters for drug delivery applications. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(4), e1446. [Link]

-

Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity for Improved Mobility–Stretchability Properties. ACS Applied Electronic Materials. [Link]

- Studies on Alkyl Side Chain Length Dependence of. (URL not available)

-

Synthesis of Polyester: Important Polymerization Reaction. Science Info. [Link]

-

Partial Crystallinity in Alkyl Side Chain Polymers Dictates Surface Freezing. Physical Review Letters. [Link]

-

Synthesis of block copolymers using end-functionalized polyacetylenes as macroinitiators. Polymer Chemistry. [Link]

- Facile Synthesis of Well-Defined Block Copolymers Containing Regioregular Poly(3-hexyl thiophene)

-

Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Polymers and the Environment, 21(3), 675-683. [Link]

-

Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 4(4), 1675-1683. [Link]

- Functional aliphatic polyesters for biomedical and pharmaceutical applications. Journal of Controlled Release, 152(1), 168-176. (URL not available)

-

Synthesis of block copolymers from PDMS macroinitiators. Scite.ai. [Link]

- Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. (URL not available)

-

Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules. [Link]

-

Synthesis of Block Copolymers by Mechanistic Transformation from Reversible Complexation Mediated Living Radical Polymerization to the Photoinduced Radical Oxidation/Addition/Deactivation Process. ACS Macro Letters. [Link]

-

2.13: Polyesters. Chemistry LibreTexts. [Link]

-

Synthesis of block copolymer additives for examining phase morphology and improving mechanical properties of thermoplastics elastomers. TRACE: Tennessee Research and Creative Exchange. [Link]

-

Multiscale Crystalline Structure of Confined Polypeptoid Films: The Effect of Alkyl Side Chain Branching. NSF Public Access Repository. [Link]

- Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initi

-

Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Zn/Co Double Metal Cyanide Catalysts: The Vital Role of Coordinated Methanol. Industrial & Engineering Chemistry Research. [Link]

-

Analysis of the synthesized polymer by 1 H-NMR and GPC. (a) Structure... ResearchGate. [Link]

-

GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

- Ring-Opening polymeriz

-

Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Taylor & Francis Online. [Link]

-

Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Science and Education Publishing. [Link]

-

Biomedical Applications of Biodegradable Polyesters. MDPI. [Link]

-

Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Chemistry. [Link]

-

Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Science and Education Publishing. [Link]

-

Triple-Detector GPC Characterization and Processing Behavior of Long-Chain-Branched Polyethylene Prepared by Solution Polymerization With Constrained Geometry Catalyst. NIST. [Link]

-

Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. ResearchGate. [Link]

-

Branched polyesters: Recent advances in synthesis and performance. ResearchGate. [Link]

-

Branched polyesters: Preparative strategies and applications. Arizona State University. [Link]

-

Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties. MDPI. [Link]

-

Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters. KOPS. [Link]

Sources

- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Applications of Biodegradable Polyesters | MDPI [mdpi.com]

- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Triple-Detector GPC Characterization and Processing Behavior of Long-Chain-Branched Polyethylene Prepared by Solution Polymerization With Constrained Geometry Catalyst | NIST [nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 14. asu.elsevierpure.com [asu.elsevierpure.com]

- 15. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 16. tandfonline.com [tandfonline.com]

- 17. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pubs.acs.org [pubs.acs.org]

Application Note: Next-Generation Branched Surfactants via 3-Hexylundecan-1-ol

Topic: 3-Hexylundecan-1-ol as a Precursor for Surfactant Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Formulation Scientists, Synthetic Chemists, and Process Engineers.

Executive Summary & Chemical Profile

3-Hexylundecan-1-ol (C17H36O) represents a distinct class of "mid-chain branched" hydrophobes. Unlike standard Guerbet alcohols (which possess branching at the C2 position), the C3-branching of this molecule offers a unique steric compromise: it maintains the fluid, low-crystallinity benefits of branched tails while significantly reducing the steric hindrance around the primary hydroxyl group.

This structural nuance allows for faster ethoxylation kinetics and higher yields in sulfation reactions compared to traditional C16 or C20 Guerbet alcohols (e.g., 2-hexyldecanol), making it an ideal precursor for high-performance wetting agents and cold-water detergents.

Chemical Architecture Analysis

-

Total Carbon Count: 17 (Odd-chain hydrophobes often exhibit superior dynamic surface tension properties).

-

Branching Position: C3 (Gamma-position relative to the hydroxyl).

-

Steric Implication: The C1-C2 spacer isolates the reactive -OH group from the bulky hexyl branch.

-

Result: Reactivity approaches that of linear fatty alcohols (e.g., Lauryl alcohol), but the physical properties (pour point, Krafft point) mimic highly branched isomers.

-

| Property | Value (Estimated/Interpolated) | Relevance to Synthesis |

| Molecular Weight | ~256.47 g/mol | Stoichiometric calculations for EO addition. |

| Melting Point | <-15°C | Liquid at room temp; easier handling than Stearyl alcohol. |

| Hydroxyl Value | ~218 mg KOH/g | Critical for determining catalyst loading. |

| Flash Point | >140°C | Safety parameter for reactor pressurization. |

Synthesis Workflow: The "Y-Shape" Hydrophobe Strategy

The following guide details the conversion of 3-hexylundecan-1-ol into two primary surfactant classes:

-

Nonionic: Narrow Range Ethoxylates (NRE) via DMC Catalysis.

-

Anionic: Alcohol Sulfates (AS) via Chlorosulfonic Acid.

Visualizing the Pathway

The following diagram illustrates the transformation logic and the critical decision nodes for the chemist.

Figure 1: Synthetic workflow for converting 3-hexylundecan-1-ol into nonionic and anionic surfactants.

Protocol A: Narrow Range Ethoxylation (NRE)

Objective: Synthesize a 7-mole ethoxylate (3-Hexylundecan-1-ol + 7EO) with low residual alcohol content.

Expert Insight: Standard KOH catalysis yields a broad distribution ("peaked" distribution). For branched alcohols, unreacted alcohol causes odor and poor solubility. We utilize Double Metal Cyanide (DMC) catalysts to ensure a narrow distribution and <1% free alcohol.

Materials

-

Substrate: 3-Hexylundecan-1-ol (purity >98%).

-

Reagent: Ethylene Oxide (EO) - High Purity Grade.

-

Catalyst: Zn-Co DMC complex (e.g., Arcol® or similar).

-

Equipment: High-pressure Parr reactor (Stainless Steel 316), vacuum line, nitrogen purge.

Step-by-Step Methodology

-

Catalyst Activation & Drying (Critical Step):

-

Charge the reactor with 3-Hexylundecan-1-ol (1.0 mol, ~256 g).

-

Add DMC catalyst (30–50 ppm based on final product weight).

-

Heat to 115°C under vacuum (<10 mmHg) for 30 minutes.

-

Why? Water poisons the DMC catalyst. This step strips moisture and activates the catalyst matrix.

-

-

Initiation (Induction Period):

-

Break vacuum with Nitrogen (

) to 0.5 bar. -

Heat to reaction temperature: 130°C .

-

Feed a small "starter" dose of EO (approx. 5% of total weight).

-

Monitor pressure.[1] A rapid pressure drop indicates catalyst activation (initiation of the exothermic reaction).

-

-

Propagation (EO Digestion):

-

Once initiation is confirmed, feed the remaining EO (total 7.0 mol, ~308 g) continuously.

-

Maintain reactor pressure <4 bar (safety limit).

-

Control temperature between 130°C – 140°C .

-

Note: The C3-branching allows for faster EO uptake than C2-branched Guerbet alcohols, reducing total batch time by ~15-20%.

-

-

Post-Cook & Degassing:

-

After EO addition is complete, hold at temperature for 30 minutes (digestion) until pressure stabilizes.

-

Strip residual EO under vacuum at 100°C for 15 minutes.

-

Cool to 60°C and discharge.

-

Validation:

-

Hydroxyl Value (Target): ~100 mg KOH/g (Theoretical for +7EO).

-

Cloud Point: Measure in 1% aq. solution (Expected: 50–60°C).

Protocol B: Precision Sulfation via Chlorosulfonic Acid

Objective: Synthesize Sodium 3-hexylundecyl sulfate.

Expert Insight: While industrial sulfation uses

Materials

-

Substrate: 3-Hexylundecan-1-ol (0.5 mol, ~128 g).

-

Reagent: Chlorosulfonic Acid (0.52 mol, slight excess).

-

Solvent: Dichloromethane (DCM) or Chloroform (to act as a heat sink).

-

Neutralizer: 50% NaOH solution.

Step-by-Step Methodology

-

Setup:

-

Use a 3-neck round bottom flask equipped with a mechanical stirrer, addition funnel, and a gas scrubber (to trap HCl gas evolution).

-

Dissolve the alcohol in DCM (1:1 weight ratio) and cool to 0–5°C using an ice/salt bath.

-

-

Acid Addition (The Exotherm):

-

Degassing:

-

After addition, stir for 30 minutes at 10°C.

-

Apply a gentle vacuum (water aspirator) or nitrogen sparge to remove dissolved HCl gas. Residual HCl will form NaCl salts later, increasing product viscosity.

-

-

Neutralization (Immediate):

-

Prepare a neutralization vessel with NaOH (slight excess) and crushed ice.

-

Slowly pour the sulfated acid ester into the caustic solution (never the reverse).

-

Maintain pH between 7.5 and 9.0.

-

Why? Acid sulfates are hydrolytically unstable. Immediate neutralization locks the surfactant structure.

-

-

Workup:

-

Evaporate the DCM solvent/water mixture (azeotrope) or separate phases if concentration allows.

-

Recrystallize from ethanol if high purity is required for analytical standards.

-

Analytical Characterization & Performance Logic

To validate the synthesis, the following parameters must be assessed. The "Expected Behavior" column provides the reference baseline for C17 branched surfactants.

| Parameter | Method | Expected Behavior (C17 Branched) | Causality |

| CMC (Critical Micelle Conc.) | Surface Tension (Wilhelmy Plate) | Lower than linear C12, but higher than linear C18 due to steric packing disruption. | |

| Krafft Point | Turbidity / DSC | < 0°C | The C3-hexyl branch prevents crystalline packing, keeping the surfactant soluble in cold water. |

| Wetting Speed (Draves) | ASTM D2281 | < 10 seconds (0.1% sol) | The "Y-shape" diffuses rapidly to interfaces, displacing air faster than linear chains. |

| Foam Stability | Ross-Miles | Moderate / Unstable | Branching disrupts the coherent interfacial film required for stable foam (ideal for low-foam detergents). |

Micellar Packing Visualization

The geometry of 3-hexylundecan-1-ol creates a "Truncated Cone" packing parameter, favoring flexible micelles or vesicles rather than rigid spheres.

Figure 2: Impact of the C3-hexyl branch on surfactant packing geometry.

References

-

Guerbet Alcohol Chemistry: O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents.

-

Narrow Range Ethoxylation: Sasol Performance Chemicals. NOVEL® Catalyst Technology for Narrow Range Ethoxylates.

-

Sulfation Protocols: Sosis, P., & Dringoli, L. (1970).[4] Sulfation of synthetic linear primary alcohols with chlorosulfonic acid. Journal of the American Oil Chemists' Society.[4]

-

Branched Surfactant Properties: Varadaraj, R., et al. (1991). Relationship between Fundamental Interfacial Properties and Foaming in Linear and Branched Sulfate Surfactants. Journal of Colloid and Interface Science.

-

DMC Catalysis: U.S. Patent 11,339,123. Alkoxylated secondary alcohol surfactants and process to make them.

Sources

Application Note: 3-Hexylundecan-1-OL for Advanced Drug Delivery Systems

Introduction: Unlocking the Potential of Branched-Chain Alcohols in Pharmaceutics

The pursuit of novel excipients is a cornerstone of modern drug development, particularly for overcoming the challenges of poor drug solubility and bioavailability.[1][2] Within the diverse class of lipid-based excipients, Guerbet alcohols—primary alcohols with branching at the β-carbon—present a unique combination of physicochemical properties that make them highly valuable for formulation scientists.[3][4] 3-Hexylundecan-1-OL, a C17 Guerbet alcohol, exemplifies these advantageous characteristics.

Unlike their linear-chain counterparts, Guerbet alcohols like 3-Hexylundecan-1-OL are typically liquids at room temperature with low volatility and excellent oxidative stability.[5] These features make them superior candidates for the oil phase in various novel drug delivery systems, including nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and advanced topical formulations. This guide provides an in-depth exploration of 3-Hexylundecan-1-OL, detailing its properties and providing actionable protocols for its application in creating stable and effective drug delivery platforms.

Physicochemical Profile of 3-Hexylundecan-1-OL

Understanding the fundamental properties of an excipient is critical to predicting its behavior in a formulation. 3-Hexylundecan-1-OL's utility is rooted in its distinct molecular structure.

-

Molecular Structure and Lipophilicity: As a long-chain branched alcohol, 3-Hexylundecan-1-OL possesses a significant hydrophobic character. This high lipophilicity makes it an excellent solvent for poorly water-soluble drugs (BCS Class II and IV), a primary challenge in oral and topical drug formulation.[6]

-

Physical State and Stability: Its branched nature disrupts crystal lattice formation, resulting in a low melting point and a liquid state at ambient temperatures. This is a significant advantage over solid lipids, simplifying manufacturing processes by eliminating the need for heating to melt the oil phase.[4] Furthermore, the saturation of the alkyl chain confers high resistance to oxidation, enhancing the stability and shelf-life of the final formulation.[5]

-

Emollient and Penetration Enhancing Properties: When used in topical formulations, long-chain alcohols are known to act as emollients and can function as chemical penetration enhancers. They can fluidize the lipids within the stratum corneum, the primary barrier of the skin, thereby facilitating the percutaneous absorption of active pharmaceutical ingredients (APIs).[7][8]

Table 1: Key Physicochemical Properties of Representative Guerbet Alcohols